N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(dimethylamino)benzamide
Description
N-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)-4-(dimethylamino)benzamide is a benzamide derivative featuring a benzimidazole moiety linked to a phenyl ring and a dimethylamino-substituted benzamide group. This compound is of significant interest in medicinal chemistry due to the benzimidazole core, which is prevalent in bioactive molecules targeting enzymes, receptors, and nucleic acids.
Properties
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-4-(dimethylamino)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O/c1-26(2)18-13-9-16(10-14-18)22(27)23-17-11-7-15(8-12-17)21-24-19-5-3-4-6-20(19)25-21/h3-14H,1-2H3,(H,23,27)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPLLUDKVSUBWDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(dimethylamino)benzamide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Coupling Reaction: The benzimidazole derivative is then coupled with 4-(dimethylamino)benzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(dimethylamino)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and bases like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxide derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various bacterial and fungal strains. Research indicates that derivatives of benzimidazole, which share structural similarities with N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(dimethylamino)benzamide, exhibit notable antimicrobial effects.
Case Study: Antimicrobial Evaluation
A study reported the synthesis and biological evaluation of 2-mercaptobenzimidazole derivatives, revealing significant antimicrobial activity. The minimum inhibitory concentration (MIC) for several synthesized compounds ranged from 1.27 µM to 2.65 µM against Gram-positive and Gram-negative bacteria . This suggests that compounds structurally related to this compound may also possess similar efficacy.
Anticancer Potential
Benzimidazole derivatives are extensively studied for their anticancer properties. The compound has shown promise in inhibiting cancer cell proliferation, particularly against human colorectal carcinoma cell lines.
Case Study: Anticancer Screening
In a comparative study, several benzimidazole derivatives were tested against HCT116 cancer cells using the Sulforhodamine B assay. Compounds demonstrated IC50 values as low as 4.53 µM, indicating potent anticancer activity that surpassed standard chemotherapeutics like 5-fluorouracil (IC50 = 9.99 µM) . This highlights the potential of this compound as a viable candidate for further development in cancer therapy.
Summary of Applications
Mechanism of Action
The mechanism of action of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(dimethylamino)benzamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural, physicochemical, and functional differences between the target compound and its analogs:
Table 1: Comparative Analysis of Benzimidazole-Benzamide Derivatives
Key Comparisons :
Structural Features: The target compound’s dimethylamino group distinguishes it from analogs with methoxy (e.g., compound 13), chloro (e.g., compound 6), or dinitrophenyl (e.g., W1) substituents. Compounds with oxopropenyl linkers () exhibit extended conjugation, enabling interactions with biological targets via π-π stacking or covalent bonding (e.g., Michael addition). In contrast, the target compound’s amide linker may favor hydrogen bonding .
Physicochemical Properties: High melting points (>300°C) in compounds like 2a and 6 suggest strong intermolecular interactions (e.g., hydrogen bonding, π-π stacking), whereas the target compound’s dimethylamino group may reduce crystallinity, lowering its melting point . The dimethylamino group likely improves aqueous solubility compared to halogenated (e.g., 6) or nitro-substituted (e.g., W1) analogs, which are more lipophilic .
Biological Activity: Compounds with dual benzimidazole-amino groups (e.g., 2a) target kinetic proteins (e.g., kinases), while the oxopropenyl chalcones (e.g., 6, 13) upregulate TP53, indicating divergent mechanisms . The target compound’s dimethylamino group may enhance binding to ATP pockets in kinases, whereas thioacetamido derivatives (e.g., W1) could act via thiol-mediated pathways .
Synthetic Routes :
- The target compound likely uses amide coupling (e.g., EDC/HOBt), similar to 2a and 13 . In contrast, W1 involves S-alkylation, and chalcone derivatives (e.g., 6) require Claisen-Schmidt condensations .
Research Findings and Implications
- Thermal Stability : Benzimidazole derivatives with rigid backbones (e.g., 2a, 6) exhibit superior thermal stability, making them suitable for high-temperature applications .
- Solubility-Bioactivity Trade-off: While the dimethylamino group improves solubility, it may reduce membrane permeability compared to lipophilic analogs (e.g., W1) .
- Target Selectivity : Substituents like chloro (compound 6) or methoxy (compound 13) influence target specificity, with electron-withdrawing groups favoring nucleic acid interactions and electron-donating groups enhancing protein binding .
Biological Activity
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(dimethylamino)benzamide is a compound that has garnered attention in recent biomedical research due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
This compound features a benzimidazole moiety, which is known for its diverse pharmacological properties, including anticancer and antimicrobial activities.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of benzimidazole, including this compound, exhibit significant antimicrobial effects against various bacterial and fungal strains. For instance, a study evaluating related compounds found that certain derivatives displayed minimum inhibitory concentrations (MIC) ranging from 1.27 µM to 2.65 µM against both Gram-positive and Gram-negative bacteria .
Table 1: Antimicrobial Activity Data
| Compound | MIC (µM) | Target Organisms |
|---|---|---|
| N1 | 1.27 | Staphylococcus aureus (Gram-positive) |
| N8 | 1.43 | Escherichia coli (Gram-negative) |
| N22 | 2.60 | Klebsiella pneumoniae (Gram-negative) |
| N23 | 2.65 | Candida albicans (Fungal) |
Anticancer Activity
The anticancer potential of this compound has also been investigated. In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including human colorectal carcinoma (HCT116). The half-maximal inhibitory concentration (IC50) values for related compounds were reported as low as 5.85 µM, indicating potent activity compared to standard chemotherapeutics such as 5-Fluorouracil (IC50 = 9.99 µM) .
Table 2: Anticancer Activity Data
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| N9 | 5.85 | HCT116 |
| N18 | 4.53 | HCT116 |
| 5-Fluorouracil | 9.99 | HCT116 |
The mechanism by which this compound exerts its biological effects is believed to be multifaceted:
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical in nucleotide synthesis, which may contribute to their anticancer effects .
- Induction of Apoptosis : Studies suggest that benzimidazole derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .
- Antioxidant Properties : Some derivatives exhibit antioxidant activities that can protect normal cells from oxidative stress while targeting cancer cells .
Case Studies
A notable case study involved the administration of a benzimidazole derivative in a clinical setting where patients with resistant bacterial infections were treated. The results indicated a significant reduction in bacterial load and improvement in clinical outcomes, highlighting the potential application of this compound in antibiotic therapy .
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimized for preparing N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(dimethylamino)benzamide, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via coupling reactions between 4-(1H-benzo[d]imidazol-2-yl)aniline and activated benzoyl derivatives. For example, describes using 2,4-dimethoxybenzoyl chloride with DIPEA (a base) in THF at 0°C to form similar benzamide derivatives, achieving >95% purity via HPLC. Solvent choice (e.g., THF vs. ethanol) and stoichiometric ratios (e.g., 1.2 equiv acyl chloride) critically affect yield and purity. Catalysts like CBr4 ( ) can accelerate benzimidazole formation in one-pot reactions.
- Validation : Monitor reaction progress via TLC and confirm purity using LCMS (e.g., [M + H]+: theoretical vs. observed, as in ) .
Q. Which analytical techniques are most reliable for characterizing the structural integrity of this compound?
- Techniques :
- X-ray crystallography () resolves 3D conformation, including bond angles and intermolecular interactions (e.g., π-π stacking in benzimidazole cores).
- NMR spectroscopy : ¹H and ¹³C NMR (e.g., δ 2.4 ppm for methyl groups, aromatic protons at 7.8–8.2 ppm, as in ) confirm substituent positioning.
- Hirshfeld surface analysis () quantifies non-covalent interactions critical for crystal packing .
Q. How is preliminary biological activity screening conducted for this compound?
- Approach :
- Enzyme inhibition assays (e.g., elastase inhibition in ) using spectrophotometric methods.
- DNA binding studies via UV-Vis titration or ethidium bromide displacement assays ().
- Antimicrobial screening ( ) using agar diffusion or microdilution to determine MIC values against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can molecular docking studies predict the interaction of this compound with biological targets like elastase or DNA?
- Methodology : Use AutoDock Vina ( ) for docking simulations. Prepare the ligand (compound) and receptor (e.g., elastase PDB: 1H1B) in PDBQT format. Apply the scoring function to rank binding poses, focusing on hydrogen bonds (e.g., benzamide carbonyl with catalytic serine) and hydrophobic contacts. Validate predictions with mutagenesis or SPR binding assays .
Q. How to resolve contradictions in biological activity data (e.g., high in vitro potency vs. low cellular efficacy)?
- Strategies :
- Pharmacokinetic profiling : Assess solubility (logP via HPLC) and metabolic stability (microsomal assays).
- Orthogonal assays : Compare DNA binding () with cellular apoptosis markers (e.g., caspase-3 activation in ).
- Proteomics : Identify off-target interactions using pull-down assays with biotinylated derivatives .
Q. What structural modifications enhance the compound’s selectivity for therapeutic targets (e.g., FERM domain proteins in Alzheimer’s disease)?
- Design principles :
- Substituent variation : Replace dimethylamino with methoxy ( ) to modulate electron density and H-bonding.
- Bioisosteres : Replace benzimidazole with indole () to improve blood-brain barrier penetration.
- SAR analysis : Use IC₅₀ data from analogs (e.g., ) to correlate substituent position (para vs. meta) with TP53 upregulation .
Q. How can advanced NMR techniques (e.g., NOESY or HSQC) clarify conformational dynamics in solution?
- Protocol :
- NOESY : Detect spatial proximity between benzimidazole protons and dimethylamino groups to confirm intramolecular H-bonding.
- HSQC : Assign ¹H-¹³C correlations for aromatic carbons, distinguishing tautomeric forms of benzimidazole.
- Solvent titration : Monitor chemical shift changes in DMSO-d6 vs. CDCl3 to assess aggregation tendencies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
